Vismodegib - 879085-55-9

Vismodegib

Catalog Number: EVT-288155
CAS Number: 879085-55-9
Molecular Formula: C19H14Cl2N2O3S
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vismodegib is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. [] It acts as a selective antagonist of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway. [] This pathway plays a crucial role in embryonic development, regulating cell differentiation, proliferation, and tissue patterning. [, ] While the pathway is mostly inactive in adults, its aberrant reactivation has been implicated in the development and progression of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. [, ]

Future Directions
  • Overcoming Resistance: Understanding and overcoming resistance to Vismodegib is crucial for its long-term efficacy. Research will likely focus on identifying mechanisms of resistance, such as SMO mutations, and developing strategies to circumvent them. [, ]
  • Combination Therapies: Exploring Vismodegib in combination with other targeted therapies or conventional chemotherapy holds promise for enhancing its efficacy and potentially addressing resistance. [, ]
  • Expanding Clinical Applications: Further research is needed to validate Vismodegib's therapeutic potential in other Hh-driven cancers and explore its application in non-cancerous diseases associated with Hh pathway dysregulation. [, ]
  • Biomarker Development: Identifying reliable biomarkers to predict response to Vismodegib and monitor treatment efficacy will be crucial for personalized therapy. [, ]
Source and Classification

Vismodegib is classified as an oral small molecule inhibitor specifically targeting the Hedgehog signaling pathway. It is primarily used in the treatment of basal cell carcinoma (BCC), particularly in patients with advanced or metastatic forms of this cancer. The compound was first developed by Genentech and is marketed under the trade name Erivedge. Its mechanism involves inhibition of the Smoothened protein, a critical component of the Hedgehog signaling pathway, which plays a vital role in cell differentiation and proliferation .

Synthesis Analysis

The synthesis of Vismodegib has been explored through various methods. One notable approach involves the use of 2-(2-chloro-5-nitrophenyl)pyridine as a key intermediate. This compound is synthesized via a reaction between commercially available 2-chloro-5-nitroacetophenone and 1,2-dihydro-1,3-dimethyl-2-oxopyrimidinium salt. The subsequent reduction of this intermediate leads to 2-(5-amino-2-chlorophenyl)pyridine, which is then reacted with substituted phenylacetic acids to yield Vismodegib derivatives .

An alternative method has been developed that avoids precious metal catalysts and phosphine ligands, making it more cost-effective for laboratory synthesis . Recent studies have also focused on creating deuterated analogs of Vismodegib to improve pharmacokinetic properties through selective deuterium substitution at metabolically active sites .

Molecular Structure Analysis

Vismodegib has a complex molecular structure characterized by its core components:

  • Chemical Formula: C21_{21}H24_{24}ClN3_{3}O
  • Molecular Weight: 367.89 g/mol
  • Structure Features: The compound contains a pyridine ring and an anilide moiety, contributing to its binding affinity for the Smoothened protein.

The structural configuration allows for interactions with specific amino acid residues within the binding site of Smoothened, which are crucial for its biological activity. Molecular docking studies have shown that Vismodegib forms significant hydrogen bonds and hydrophobic interactions with target proteins .

Chemical Reactions Analysis

Vismodegib undergoes various chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Reduction Reactions: These are essential for converting nitro groups to amino groups in intermediates.
  • Esterification: Involves forming amide bonds between carboxylic acids and amines during the synthesis process.
  • Metabolic Reactions: In vivo studies indicate that Vismodegib is metabolized primarily via oxidation pathways involving cytochrome P450 enzymes, leading to metabolites that may exhibit different pharmacological properties .
Mechanism of Action

The mechanism of action of Vismodegib revolves around its ability to inhibit the Hedgehog signaling pathway by blocking the Smoothened protein. This inhibition prevents downstream signaling that would normally lead to cell proliferation and survival in tumors associated with aberrant Hedgehog signaling. Specifically:

  1. Binding to Smoothened: Vismodegib binds to Smoothened, preventing its activation by Sonic Hedgehog ligands.
  2. Downregulation of Glioma-associated Oncogenes: This leads to decreased expression of Gli transcription factors, which are pivotal in promoting tumor growth.
  3. Impact on Tumor Microenvironment: By inhibiting this pathway, Vismodegib alters the tumor microenvironment, potentially enhancing responses to other therapies .
Physical and Chemical Properties Analysis

Vismodegib exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited aqueous solubility.
  • Stability: The compound is stable under acidic conditions but can degrade under alkaline conditions.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which influences its absorption characteristics.

These properties are critical for understanding its pharmacokinetics and optimizing formulations for clinical use .

Applications

Vismodegib's primary application lies in oncology as a treatment for basal cell carcinoma. Its effectiveness has been demonstrated in clinical trials where it significantly reduced tumor size and improved patient outcomes. Additionally:

  • Research Applications: Vismodegib serves as a valuable tool in research settings for studying Hedgehog signaling pathways in various cancers beyond basal cell carcinoma.
  • Combination Therapies: Ongoing research explores its use in combination with other therapeutic agents to overcome resistance mechanisms observed in some tumors .

Properties

CAS Number

879085-55-9

Product Name

Vismodegib

IUPAC Name

2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)

InChI Key

BPQMGSKTAYIVFO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Solubility

In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11

Synonyms

erivedge
GDC 0449
GDC-0449
GDC0449
HhAntag691
NSC 747691
NSC-747691
NSC747691
R 3616
R-3616
R3616 cpd
RG 3616
RG-3616
RG3616
vismodegi

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.